molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4

N,N-Dideuterioaniline

Cat. No. B073674
CAS RN: 1122-59-4
M. Wt: 95.14 g/mol
InChI Key: PAYRUJLWNCNPSJ-ZSJDYOACSA-N
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Patent
US04222959

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.56 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
4.12 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of a 180 minute residence period
Duration
180 min
CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222959

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.56 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
4.12 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of a 180 minute residence period
Duration
180 min
CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222959

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.56 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
4.12 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of a 180 minute residence period
Duration
180 min
CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222959

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>S([O-])([O-])(=O)=O.[Cu+2].[Cu]I.[Cu](Cl)Cl.N1C=CC=CC=1>[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.56 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
4.12 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of a 180 minute residence period
Duration
180 min
CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.